2,3,3-Trimethylpent-4-en-1-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3,3-trimethylpent-4-en-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O/c1-5-8(3,4)7(2)6-9/h5,7,9H,1,6H2,2-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWUSJFBNWDBSAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C(C)(C)C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2,3,3 Trimethylpent 4 En 1 Ol
Established Synthetic Routes to 2,3,3-Trimethylpent-4-en-1-ol
Established routes to this compound often rely on multi-step sequences involving the formation of key carbon-carbon bonds and subsequent functional group manipulations. These methods, while reliable, may involve several steps and the use of specific starting materials.
The reaction would likely proceed by the reaction of an activated magnesium with a 1,3-diene, such as isoprene, to form a magnesium-diene complex. This complex can then react as a nucleophile with an appropriate epoxide, like 1,2-epoxypropane, to furnish the desired homoallylic alcohol. The formation of the quaternary carbon center would be achieved through the regioselective attack of the organomagnesium reagent on the epoxide.
Hypothetical Reaction Scheme:
Another established strategy involves the use of diethyl isopropylidenemalonate as a key building block. This approach leverages the acidity of the α-proton in malonic esters to introduce substituents and then convert the ester functionalities into the desired alcohol.
The synthesis would commence with the alkylation of diethyl isopropylidenemalonate. However, since the target molecule has a quaternary center at the 3-position which is already present in diethyl isopropylidenemalonate, the subsequent steps would focus on the manipulation of the ester groups. A plausible sequence would involve the reduction of one of the ester groups to a primary alcohol and the conversion of the other to a methyl group, followed by the introduction of the vinyl group.
A more direct, albeit challenging, approach would involve the mono-alkylation of the enolate of diethyl isopropylidenemalonate with a vinyl equivalent, followed by reduction of the ester groups. A more feasible multi-step sequence is outlined below:
Reduction of Diethyl Isopropylidenemalonate: One of the ester groups of diethyl isopropylidenemalonate is selectively reduced to a primary alcohol using a suitable reducing agent like lithium aluminum hydride (LiAlH₄) under controlled conditions. This would yield ethyl 2-(hydroxymethyl)-3,3-dimethylbut-2-enoate.
Protection of the Alcohol: The newly formed primary alcohol is protected with a suitable protecting group (e.g., as a silyl (B83357) ether) to prevent it from interfering with subsequent reactions.
Grignard Reaction: The remaining ester group is then reacted with vinylmagnesium bromide. This will install the vinyl group and, after acidic workup, generate a tertiary alcohol.
Deprotection: The protecting group on the primary alcohol is removed to yield 2,3,3-trimethylpent-4-en-1,2-diol.
Selective Deoxygenation: The final step would involve the selective deoxygenation of the tertiary alcohol, which can be a challenging transformation.
This pathway, while longer, offers a more controlled approach to the synthesis of the target molecule.
A more conventional and flexible approach to this compound involves a multi-step synthesis starting from simpler, readily available alcohol and alkene precursors. This method allows for the stepwise construction of the carbon skeleton and the introduction of the required functional groups.
A potential retrosynthetic analysis would disconnect the molecule at the C2-C3 bond, suggesting a nucleophilic addition of an organometallic reagent to a carbonyl compound.
Proposed Multi-Step Synthesis:
Preparation of the Ketone: The synthesis could start from 3,3-dimethyl-2-butanone. This ketone already possesses the quaternary carbon center.
Wittig Reaction: A Wittig reaction on 3,3-dimethyl-2-butanone with a suitable phosphorus ylide, such as (methoxymethyl)triphenylphosphonium (B8745145) chloride, would yield 1-(1,1-dimethylethyl)-1-methoxyethene.
Hydroboration-Oxidation: Hydroboration-oxidation of the resulting enol ether would selectively add a hydroxyl group to the terminal carbon, yielding 2,3,3-trimethyl-2-methoxybutan-1-ol.
Deprotection and Elimination: Removal of the methyl ether protecting group followed by acid-catalyzed dehydration would lead to the formation of the double bond, yielding this compound.
An alternative route could involve the Grignard reaction of vinylmagnesium bromide with 3,3-dimethyl-2-butanone to form 2,3,3-trimethylpent-4-en-2-ol, followed by a challenging selective hydroxylation at the C1 position.
Novel Synthetic Approaches and Catalyst Development
Recent advances in organic synthesis have focused on the development of more efficient and selective methods. For a molecule like this compound, these novel approaches aim to control the chemo-, regio-, and stereoselectivity of the reactions.
Chemo- and regioselectivity are crucial when dealing with molecules possessing multiple reactive sites. In the context of this compound synthesis, this would involve reactions that selectively target a specific functional group or position in a precursor molecule.
For instance, in a precursor containing both an ester and a ketone, a chemoselective reducing agent could be employed to reduce only the ketone to a secondary alcohol, leaving the ester intact for further manipulation. Similarly, regioselective reactions could be used to introduce the vinyl group at the desired position.
An example of a regioselective approach would be the transition-metal-catalyzed allylic alkylation of a suitable precursor. This would allow for the controlled formation of the C-C bond at the desired allylic position.
Table 1: Comparison of Potential Chemo- and Regioselective Strategies
| Strategy | Reagents | Targeted Selectivity | Potential Yield (%) |
| Chemoselective Reduction | NaBH₄, CeCl₃ (Luche reduction) | Ketone over Ester | 85-95 |
| Regioselective Allylation | Allylboronate, Lewis Acid Catalyst | γ-addition | 70-90 |
| Regioselective Hydroformylation | Rhodium catalyst with specific ligands | Linear aldehyde | >95 |
Note: The yields are estimates based on similar reactions reported in the literature and would require experimental optimization for the specific synthesis of this compound.
Since the C2 carbon in this compound is a stereocenter, the development of stereoselective and enantioselective synthetic methods is of significant interest. Such methods would allow for the synthesis of a single enantiomer of the target molecule, which is often crucial for its biological activity.
Stereoselective Synthesis:
A diastereoselective approach could involve the use of a chiral auxiliary attached to a precursor molecule. The chiral auxiliary would direct the stereochemical outcome of a subsequent reaction, such as a Grignard addition or an aldol (B89426) reaction. After the desired stereocenter is set, the auxiliary can be removed.
Enantioselective Synthesis:
Enantioselective synthesis can be achieved through the use of chiral catalysts. For example, an enantioselective allylation of a ketone precursor using a chiral Lewis acid catalyst could establish the stereocenter at the C2 position with high enantiomeric excess.
Table 2: Potential Enantioselective Approaches
| Reaction Type | Chiral Catalyst/Reagent | Precursor | Expected Enantiomeric Excess (ee) (%) |
| Asymmetric Allylation | Chiral Boron or Silicon Reagents | 3,3-Dimethyl-2-butanone | 80-99 |
| Asymmetric Aldol Reaction | Proline-derived organocatalyst | 3,3-Dimethylbutanal and acetaldehyde | 90-99 |
| Asymmetric Hydrogenation | Chiral Rhodium or Ruthenium complexes | 2,3,3-Trimethyl-1-oxopent-4-ene | >95 |
Note: The expected enantiomeric excess is based on literature precedents for similar substrates and would need to be determined experimentally for the synthesis of this compound.
The development of these novel synthetic approaches, particularly those that are catalytic and enantioselective, is a key area of modern organic chemistry and holds great promise for the efficient and precise synthesis of complex molecules like this compound.
Green Chemistry Principles in the Synthesis of this compound
Biocatalysis offers a powerful green alternative to traditional chemical methods for producing chiral alcohols. nih.gov Enzymes, such as alcohol dehydrogenases (ADHs) and lipases, operate under mild conditions (often in aqueous media) and exhibit high chemo-, regio-, and stereoselectivity. mdpi.comrsc.org For a sterically hindered alcohol, biocatalytic approaches could be particularly advantageous. For example, the kinetic resolution of a racemic mixture of this compound using a lipase (B570770) could provide access to enantiomerically pure forms of the alcohol. rsc.org While kinetic resolutions are inherently limited to a 50% theoretical yield for a single enantiomer, deracemization strategies that combine enzymatic oxidation and reduction steps can overcome this limitation. mdpi.com The use of whole-cell biocatalysts, such as baker's yeast or plant-based systems like Daucus carota (carrot), can be economically attractive as they contain the necessary enzymes and cofactors within a natural cellular environment, eliminating the need for costly isolated enzymes and cofactor regeneration systems. nih.gov
The development of catalytic methods is another key aspect of green synthesis. Replacing stoichiometric reagents with catalytic amounts of more efficient and selective catalysts can significantly reduce waste and energy consumption. jocpr.comorganic-chemistry.org For transformations involving hindered alcohols, organocatalysts like 1-methylimidazole (B24206) have been shown to be effective and environmentally benign catalysts for acylation reactions, offering an alternative to more toxic reagents like 4-(dimethylamino)pyridine (DMAP). researchgate.netjlu.edu.cn Furthermore, research into transition-metal-free radical coupling reactions presents a novel, green pathway for forming C-C bonds to construct alcohol frameworks. researchgate.net
The following table provides a conceptual comparison of different synthetic strategies for alcohols based on green chemistry metrics.
| Metric | Grignard Reaction | Catalytic Hydrogenation of Ketone | Biocatalytic Resolution |
| Atom Economy | High (for the addition step) | Very High (100%) | Low (max 50% yield for one enantiomer) |
| Solvent | Typically ether (flammable, volatile) | Varies (e.g., ethanol, methanol) | Often water (benign) |
| Reagents | Stoichiometric magnesium | Catalytic metal (e.g., Pt, Pd) | Renewable enzyme |
| Byproducts | Magnesium salts | Minimal to none | Separated enantiomer and acylated product |
| Conditions | Anhydrous, often cryogenic | Elevated H₂ pressure, room temp | Mild (room temp, neutral pH) |
Synthetic Challenges and Strategies for Hindered Unsaturated Alcohols like this compound
The synthesis of sterically hindered alcohols, particularly those containing unsaturation, is often complicated by a number of challenges that can impact reaction efficiency and product yield. The structure of this compound, with a quaternary carbon center adjacent to the alcohol-bearing carbon, exemplifies a sterically demanding target.
Synthetic Challenges:
Steric Hindrance: The most significant challenge is the steric bulk imposed by the three methyl groups at the C2 and C3 positions. This crowding can impede the approach of nucleophiles to a precursor carbonyl group or the active site of a catalyst, slowing down reaction rates and often requiring more forcing conditions. organic-chemistry.orgrsc.org In reactions like esterification or tosylation of the final alcohol, steric hindrance around the hydroxyl group can make the reaction sluggish or incomplete. researchgate.netjlu.edu.cn
Side Reactions: With highly reactive nucleophiles like Grignard reagents, steric hindrance at the carbonyl carbon of a precursor ketone can promote side reactions. Instead of nucleophilic addition, the Grignard reagent may act as a base, deprotonating the α-carbon to form an enolate, which upon workup would regenerate the starting ketone. organic-chemistry.org Another potential side reaction is reduction, where a hydride is transferred from the β-carbon of the Grignard reagent to the carbonyl carbon. organic-chemistry.org
Elimination Reactions: Tertiary alcohols are prone to elimination (dehydration) reactions, especially under acidic conditions, to form alkenes. libretexts.org The synthesis and subsequent handling of this compound would require careful control of pH to avoid acid-catalyzed loss of water.
Low Reactivity of Precursors: The synthesis of sterically hindered amines, which shares some challenges with hindered alcohols, highlights that the formation of intermediates can be difficult due to steric hindrance, leading to preferential reduction of the starting ketone rather than the desired product formation. nih.gov
Strategies to Overcome Challenges:
To address these challenges, several strategies have been developed in organic synthesis:
Use of Highly Reactive Reagents: Employing more reactive organometallic reagents, such as organolithium compounds instead of Grignard reagents, can sometimes overcome the energy barrier imposed by steric hindrance.
Catalyst Selection: The use of specialized catalysts can facilitate reactions that are otherwise difficult. For instance, cerium(III) chloride can be used with Grignard reagents to suppress enolization and promote addition. For derivatization, highly nucleophilic catalysts such as 1-methylimidazole or DMAP can enhance the rate of acylation for hindered alcohols. jlu.edu.cn
Optimized Reaction Conditions: Careful control of reaction parameters is crucial. Low temperatures are often employed in organometallic additions to enhance selectivity and minimize side reactions. Microwave-assisted synthesis has also been explored as a method to accelerate reactions that are slow due to steric hindrance, sometimes under solvent-free conditions. researchgate.net
Protecting Groups: In more complex syntheses, the hydroxyl group of the alcohol might need to be protected to prevent it from interfering with subsequent reactions. Silyl ethers are common protecting groups for alcohols that can be readily installed and removed under specific conditions. libretexts.org
Alternative Synthetic Routes: When direct approaches fail, alternative multi-step routes may be necessary. This could involve building the carbon skeleton in a different order to avoid creating the sterically congested center until a later stage in the synthesis.
By understanding these challenges and employing appropriate strategies, the synthesis of complex molecules like this compound can be approached with a higher likelihood of success.
Chemical Reactivity and Transformation of 2,3,3 Trimethylpent 4 En 1 Ol
Reactions Involving the Terminal Alkene Moiety of 2,3,3-Trimethylpent-4-en-1-ol
The carbon-carbon double bond in this compound is electron-rich, making it susceptible to attack by electrophiles and a versatile handle for various addition and reorganization reactions.
Electrophilic addition reactions are a hallmark of alkenes. In the case of this compound, these reactions proceed at the C4-C5 double bond.
Hydroboration-Oxidation: This two-step reaction is a powerful method for the anti-Markovnikov hydration of alkenes. libretexts.org When this compound is treated with a borane (B79455) reagent such as borane-tetrahydrofuran (B86392) complex (BH₃·THF), the boron atom adds to the terminal carbon (C5), the less substituted carbon of the double bond. Subsequent oxidation of the resulting organoborane intermediate with hydrogen peroxide (H₂O₂) in a basic solution replaces the boron atom with a hydroxyl group. This process yields 2,3,3-trimethylpentane-1,5-diol. The reaction is stereospecific, resulting in a syn-addition of the hydrogen and hydroxyl group across the double bond. libretexts.org
Halogenation: The terminal alkene readily undergoes halogenation upon treatment with elemental halogens like bromine (Br₂) or chlorine (Cl₂). The reaction proceeds through a cyclic halonium ion intermediate, followed by nucleophilic attack by the halide ion. This results in the anti-addition of two halogen atoms across the double bond. The reaction of this compound with bromine, for example, would yield 4,5-dibromo-2,3,3-trimethylpentan-1-ol.
Table 1: Electrophilic Addition Reactions
| Reaction | Reagent(s) | Product |
| Hydroboration-Oxidation | 1. BH₃·THF2. H₂O₂, NaOH | 2,3,3-Trimethylpentane-1,5-diol |
| Bromination | Br₂ in CCl₄ | 4,5-Dibromo-2,3,3-trimethylpentan-1-ol |
The double bond of this compound can be selectively reduced to a single bond without affecting the primary alcohol group. This transformation is typically achieved through catalytic hydrogenation. The reaction involves exposing the compound to hydrogen gas (H₂) in the presence of a metal catalyst. Common catalysts for this purpose include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. The reaction is generally carried out under mild temperature and pressure conditions and results in the formation of the saturated alcohol, 2,3,3-trimethylpentan-1-ol. The process involves the syn-addition of two hydrogen atoms across the face of the double bond.
Table 2: Catalytic Hydrogenation of the Alkene Moiety
| Catalyst | Product |
| Palladium on Carbon (Pd/C) | 2,3,3-Trimethylpentan-1-ol |
| Platinum(IV) Oxide (PtO₂) | 2,3,3-Trimethylpentan-1-ol |
| Raney Nickel | 2,3,3-Trimethylpentan-1-ol |
The alkene functionality can undergo various oxidative transformations, leading to the introduction of oxygen atoms at the double bond.
Epoxidation: This reaction involves treating the alkene with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), to form an epoxide (or oxirane). The reaction of this compound with m-CPBA would yield (2-(2,2-dimethyl-3-hydroxypropyl)oxiran-2-yl)methanol. Epoxides are valuable synthetic intermediates that can be opened under acidic or basic conditions to yield diols and other functionalized compounds. libretexts.org
Ozonolysis: Ozonolysis is a powerful method for cleaving carbon-carbon double bonds. youtube.com Treatment of this compound with ozone (O₃) followed by a workup with a reducing agent, such as dimethyl sulfide (B99878) (DMS) or zinc metal and water, results in the cleavage of the C4-C5 double bond. This reductive workup yields two carbonyl compounds: 3,3-dimethyl-4-hydroxy-2-butanone and formaldehyde (B43269). If an oxidative workup (e.g., with hydrogen peroxide) were used instead, the formaldehyde would be further oxidized to formic acid.
Alkene metathesis, a Nobel prize-winning reaction, involves the redistribution of alkene fragments through the cleavage and reformation of carbon-carbon double bonds, catalyzed by transition metal complexes, typically containing ruthenium or molybdenum. wikipedia.org
Cross-Metathesis (CM): In a cross-metathesis reaction, this compound could be reacted with another alkene to form new, more complex alkenes. For instance, reacting it with a simple alkene like ethylene (B1197577) in the presence of a Grubbs catalyst would be a non-productive reaction, but reaction with a different terminal alkene could lead to a mixture of products.
Ring-Closing Metathesis (RCM): RCM is an intramolecular reaction used to form cyclic compounds from a diene. organic-chemistry.org this compound itself cannot undergo RCM as it only possesses one alkene group. However, a derivative of this alcohol, such as its acrylate (B77674) or allyl ether, which contains a second double bond, could be a substrate for RCM to synthesize cyclic ethers or lactones. The driving force for this reaction is often the release of a small volatile alkene, such as ethylene. organic-chemistry.org
Reactions Involving the Primary Alcohol Functionality of this compound
The primary alcohol group is a key site for oxidation reactions, providing a pathway to aldehydes and carboxylic acids.
The oxidation of the primary alcohol in this compound can be controlled to yield either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. libretexts.orgchemguide.co.uk Importantly, these oxidations can be performed selectively, leaving the terminal alkene intact.
Oxidation to Aldehydes: To stop the oxidation at the aldehyde stage, mild oxidizing agents are required. Reagents such as Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) in a suitable solvent like dichloromethane (B109758) (CH₂Cl₂) are effective for this transformation. libretexts.org These conditions convert this compound into 2,3,3-trimethylpent-4-en-1-al without significantly affecting the double bond.
Oxidation to Carboxylic Acids: Stronger oxidizing agents will convert the primary alcohol first to an aldehyde and then further to a carboxylic acid. libretexts.org Common reagents for this full oxidation include potassium permanganate (B83412) (KMnO₄), or chromic acid (H₂CrO₄), often generated in situ from chromium trioxide (CrO₃) or sodium dichromate (Na₂Cr₂O₇) in aqueous sulfuric acid (Jones oxidation). chemguide.co.uklibretexts.org This reaction transforms this compound into 2,3,3-trimethylpent-4-enoic acid.
Table 3: Oxidation of the Primary Alcohol Functionality
| Oxidizing Agent(s) | Product | Product Class |
| Pyridinium chlorochromate (PCC) | 2,3,3-Trimethylpent-4-en-1-al | Aldehyde |
| Dess-Martin periodinane (DMP) | 2,3,3-Trimethylpent-4-en-1-al | Aldehyde |
| Potassium permanganate (KMnO₄) | 2,3,3-Trimethylpent-4-enoic acid | Carboxylic Acid |
| Chromic acid (H₂CrO₄) | 2,3,3-Trimethylpent-4-enoic acid | Carboxylic Acid |
Esterification and Etherification Reactions of this compound
The formation of esters and ethers from this compound is challenging due to the steric congestion around the tertiary hydroxyl group.
Esterification:
Direct esterification of sterically hindered tertiary alcohols like this compound with carboxylic acids under typical Fischer esterification conditions is generally inefficient. quora.com The bulky trimethyl-substituted carbon atom adjacent to the hydroxyl group impedes the approach of the carboxylic acid. To achieve esterification, more reactive acylating agents and specific catalysts are often required.
Common methods for the esterification of hindered alcohols involve the use of acid chlorides or anhydrides in the presence of a non-nucleophilic base, such as pyridine (B92270) or 4-dimethylaminopyridine (B28879) (DMAP). researchgate.netresearchgate.net These reagents activate the carboxylic acid derivative, facilitating the attack by the sterically hindered alcohol.
| Acylating Agent | Catalyst/Base | General Reactivity | Potential Product |
|---|---|---|---|
| Carboxylic Acid (e.g., Acetic Acid) | Acid Catalyst (e.g., H₂SO₄) | Very Low / No Reaction | 2,3,3-Trimethylpent-4-en-1-yl acetate (B1210297) (not readily formed) |
| Acid Anhydride (e.g., Acetic Anhydride) | DMAP, Pyridine | Moderate to Good | 2,3,3-Trimethylpent-4-en-1-yl acetate |
| Acid Chloride (e.g., Acetyl Chloride) | Pyridine | Good | 2,3,3-Trimethylpent-4-en-1-yl acetate |
Etherification:
Similarly, the synthesis of ethers from this compound via traditional methods like the Williamson ether synthesis is problematic. nih.gov The formation of the corresponding alkoxide and its subsequent reaction with an alkyl halide are sterically hindered. Moreover, elimination reactions are likely to compete with substitution, especially with secondary and tertiary alkyl halides. nih.gov
Alternative strategies for the etherification of hindered alcohols include using strong acids with a non-nucleophilic counterion in the presence of a suitable alkylating agent or employing reductive etherification methods. nih.govrsc.org
| Method | Reagents | General Reactivity | Potential Product |
|---|---|---|---|
| Williamson Ether Synthesis | 1. NaH 2. Alkyl Halide (e.g., CH₃I) | Low / Prone to Elimination | 1-Methoxy-2,3,3-trimethylpent-4-ene |
| Acid-Catalyzed Etherification | Methanol, H₂SO₄ | Low / Prone to Rearrangement | 1-Methoxy-2,3,3-trimethylpent-4-ene and rearranged products |
| Reductive Etherification | Aldehyde/Ketone, Reducing Agent (e.g., Et₃SiH), Lewis Acid | Moderate to Good | Corresponding ether |
Substitution Reactions of the Hydroxyl Group
The hydroxyl group of this compound can be replaced by other functional groups through nucleophilic substitution reactions. However, the tertiary and neopentyl-like nature of the alcohol's carbon skeleton makes these reactions mechanistically complex and often slow. pbworks.compearson.com
Reactions with hydrogen halides (HX) typically proceed through an S(_N)1-type mechanism due to the stability of the potential tertiary carbocation intermediate. libretexts.org However, the steric hindrance can slow down the formation of this carbocation. Furthermore, the initial carbocation can undergo rearrangements to form more stable intermediates, leading to a mixture of products. pearson.com For instance, reaction with HBr might not only yield 1-bromo-2,3,3-trimethylpent-4-ene but also rearranged bromoalkenes.
The use of reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃), which often favor S(_N)2 pathways with primary and secondary alcohols, would be very slow for this compound due to the extreme steric hindrance at the α-carbon. libretexts.org
| Reagent | Expected Mechanism | General Reactivity & Products |
|---|---|---|
| HBr | S(_N)1-like | Slow; can lead to a mixture of unrearranged and rearranged alkyl halides. |
| HCl | S(_N)1-like | Very slow; similar to HBr but generally less reactive. |
| SOCl₂ in Pyridine | S(_N)i or S(_N)2 | Extremely slow due to steric hindrance. |
| PBr₃ | S(_N)2 | Extremely slow due to steric hindrance. |
Tandem and Cascade Reactions Utilizing this compound
The structure of this compound, containing both a hydroxyl group and a vinyl group, makes it a potential substrate for tandem and cascade reactions. These reactions, where multiple bond-forming events occur in a single synthetic operation, can lead to the rapid construction of complex molecular architectures.
One potential cascade reaction for unsaturated alcohols is acid-catalyzed cyclization. mdpi.comresearchgate.net In the presence of a strong acid, the hydroxyl group could be protonated and leave as water, forming a tertiary carbocation. This carbocation could then be trapped intramolecularly by the vinyl group, leading to the formation of a cyclic ether or a carbocyclic ring, depending on the reaction conditions and the stability of the intermediates. The substitution pattern of this compound could favor the formation of five or six-membered rings.
Furthermore, vinyl-substituted alcohols can participate in redox-triggered cascade reactions. acs.org For example, in the presence of a suitable metal catalyst, the alcohol could be oxidized to an aldehyde or ketone, which then undergoes a subsequent reaction involving the vinyl group.
Mechanistic Investigations of Key Reactions of this compound
Detailed mechanistic studies specifically on this compound are not widely available. However, the reactivity can be inferred from studies of analogous hindered tertiary and allylic alcohols.
The key mechanistic feature in many reactions of this alcohol is the behavior of the carbocation formed upon protonation and loss of water. The initially formed tertiary allylic carbocation is stabilized by both the tertiary nature and allylic resonance. However, due to the steric strain associated with the gem-dimethyl group, rearrangements are highly probable. pearson.comrit.edu
For example, in acid-catalyzed reactions, a 1,2-methyl shift could occur, leading to a more stable carbocationic intermediate. This rearrangement would result in a rearranged carbon skeleton in the final product. Computational studies on similar systems could provide valuable insights into the relative energies of the possible intermediates and transition states, thereby predicting the likely reaction pathways and product distributions. nih.gov
The stereochemistry of reactions at the allylic position is also a critical aspect. For reactions that proceed through a planar carbocation intermediate, a loss of stereochemical information is expected if the starting material were chiral. In contrast, concerted or near-concerted mechanisms could lead to a higher degree of stereoselectivity. nih.gov
Derivatives and Functionalization of 2,3,3 Trimethylpent 4 En 1 Ol
Synthesis of Alkene-Functionalized Derivatives from 2,3,3-Trimethylpent-4-en-1-ol
The terminal double bond in this compound is susceptible to a variety of addition and oxidation reactions, allowing for the introduction of new functional groups at the C4 and C5 positions.
The addition of halogens or haloacids across the double bond of this compound can lead to the formation of halogenated derivatives. The regioselectivity of these reactions is a key consideration. For instance, the reaction with a hydrogen halide (HX) is expected to follow Markovnikov's rule, where the hydrogen atom adds to the less substituted carbon (C5) and the halogen atom adds to the more substituted carbon (C4). In the case of free-radical addition of HBr, anti-Markovnikov addition would be anticipated. Direct halogenation with reagents like bromine (Br₂) would result in the formation of a vicinal dihalide.
Table 1: Synthesis of Halogenated Derivatives This table presents hypothetical data based on established chemical principles.
| Product | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| 4-Bromo-2,3,3-trimethylpentan-1-ol | HBr | Ether, 0 °C | 85 |
| 5-Bromo-2,3,3-trimethylpentan-1-ol | HBr, Benzoyl Peroxide | UV light, CCl₄ | 75 |
The alkene functionality of this compound can be readily converted into an epoxide, a versatile three-membered cyclic ether, or a vicinal diol. Epoxidation is commonly achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). The allylic alcohol group can direct the epoxidation to occur on the same face of the double bond, a phenomenon known as stereocontrol. wikipedia.org
Subsequent ring-opening of the epoxide under acidic or basic conditions can yield a 1,2-diol. Alternatively, direct dihydroxylation of the alkene can be accomplished using reagents like osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄), typically resulting in syn-dihydroxylation. libretexts.orgwikipedia.org The steric hindrance around the double bond may influence the reaction rate and the choice of reagents. For sterically hindered alkenes, specific dihydroxylation agents may be required to achieve high yields. nih.gov
Table 2: Synthesis of Epoxides and Diols This table presents hypothetical data based on established chemical principles.
| Product | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| 2-(2,3,3-Trimethyl-oxiran-2-yl)ethan-1-ol | m-CPBA | CH₂Cl₂, 25 °C | 88 |
| 2,3,3-Trimethylpentane-1,4-diol | 1. OsO₄ (catalytic), NMO 2. NaHSO₃/H₂O | Acetone/Water, 25 °C | 92 |
Synthesis of Polyfunctional Derivatives from this compound
By combining the reactions described above, it is possible to synthesize polyfunctional derivatives where both the alkene and the alcohol functionalities have been modified. For example, the alkene can first be dihydroxylated, and then the primary and newly formed secondary alcohol groups can be further functionalized. This allows for the creation of complex molecules with multiple reactive sites, which can serve as building blocks in more elaborate synthetic schemes.
Table 5: Synthesis of a Polyfunctional Derivative This table presents hypothetical data based on established chemical principles.
| Product | Synthetic Route | Reagents | Conditions | Overall Yield (%) |
|---|
Derivatives Incorporating Nitrogen-Containing Functionalities
The introduction of nitrogen-containing functional groups into the this compound scaffold can lead to compounds with interesting biological activities and applications in materials science. While specific literature on the direct amination of this compound is limited, general methodologies for the conversion of allylic alcohols to their nitrogenous counterparts can be considered.
One common approach involves the activation of the hydroxyl group, followed by nucleophilic substitution with a nitrogen-based nucleophile. For instance, the alcohol can be converted to a good leaving group, such as a tosylate or a mesylate, which can then be displaced by amines, azides, or other nitrogen nucleophiles. Another powerful method is the Mitsunobu reaction, which allows for the direct conversion of the alcohol to an amine derivative using a phosphine, an azodicarboxylate, and a nitrogen nucleophile.
Furthermore, transition metal-catalyzed allylic amination reactions represent a highly efficient and atom-economical route to allylic amines. Catalysts based on palladium, iridium, rhodium, and copper have been extensively developed for this purpose. These reactions typically proceed via a π-allyl metal intermediate, which is then attacked by the nitrogen nucleophile. The regioselectivity and stereoselectivity of these reactions can often be controlled by the choice of catalyst, ligand, and reaction conditions.
The resulting nitrogen-containing derivatives of this compound could include primary, secondary, or tertiary amines, amides, azides, and other nitrogenous compounds. These derivatives could serve as valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
| Reaction Type | Reagents | Potential Products |
| Nucleophilic Substitution | 1. TsCl, pyridine (B92270); 2. R₂NH | Tertiary allylic amine |
| Mitsunobu Reaction | PPh₃, DIAD, HN₃ | Allylic azide |
| Palladium-Catalyzed Amination | [Pd(allyl)Cl]₂, dppe, PhNH₂ | N-phenyl allylic amine |
Design and Synthesis of Chiral Derivatives of this compound
The synthesis of enantiomerically pure or enriched derivatives of this compound is of significant interest, as chirality is a key determinant of biological activity in many pharmaceutical and agrochemical compounds. Although this compound itself is achiral, its functionalization can introduce one or more stereocenters, leading to the formation of chiral derivatives.
Several strategies can be employed for the asymmetric synthesis of chiral derivatives. One approach is the use of chiral reagents or catalysts to effect an enantioselective transformation of the prochiral starting material. For example, asymmetric epoxidation of the double bond, followed by regioselective ring-opening with a nucleophile, can generate a variety of chiral di-functionalized products. The Sharpless asymmetric epoxidation, using titanium tetraisopropoxide, a chiral tartrate ester, and an oxidant, is a well-established method for the enantioselective epoxidation of allylic alcohols.
Another strategy involves the kinetic resolution of a racemic mixture of a chiral derivative of this compound. This can be achieved through enzymatic or chemical methods, where one enantiomer reacts faster than the other, allowing for the separation of the unreacted enantiomer and the product.
Furthermore, the allylic alcohol can be converted into a chiral derivative through reactions that involve the formation of a new stereocenter at a position remote from the original functional groups. For instance, a Claisen rearrangement of a vinyl ether derived from this compound could generate a new chiral center with high stereocontrol.
| Asymmetric Strategy | Key Reagents/Catalysts | Potential Chiral Product |
| Asymmetric Epoxidation | Ti(OiPr)₄, (+)-DET, t-BuOOH | Chiral epoxy alcohol |
| Kinetic Resolution | Lipase (B570770), acyl donor | Enantioenriched alcohol and ester |
| Chiral Auxiliary-Controlled Reaction | Evans auxiliary | Chiral aldehyde or acid |
This compound as a Building Block in Complex Molecule Synthesis
The unique structural features of this compound make it a potentially valuable building block in the total synthesis of complex natural products and other target molecules. The presence of a quaternary carbon center, a tertiary alcohol, and a vinyl group provides multiple points for strategic bond formations and functional group interconversions.
While specific examples of the use of this compound in the total synthesis of complex molecules are not extensively documented in the literature, its structural motif is present in various natural products. Synthetic strategies targeting these molecules could potentially utilize this compound or a closely related derivative as a key starting material or intermediate.
For instance, the sterically hindered nature of the tertiary alcohol can direct the stereochemical outcome of reactions at adjacent centers. The vinyl group can participate in a wide range of transformations, including cycloadditions, cross-coupling reactions, and olefin metathesis, allowing for the construction of complex carbon skeletons.
The synthesis of terpenoids, many of which contain quaternary carbon centers and complex stereochemical arrangements, could potentially benefit from the use of building blocks derived from this compound. The strategic disassembly of a target molecule (retrosynthesis) may reveal a synthetic route that converges on this particular C8 fragment.
Spectroscopic Characterization and Advanced Analytical Techniques for 2,3,3 Trimethylpent 4 En 1 Ol
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Without access to the foundational spectroscopic data, any attempt to create the requested content would be speculative and would not meet the required standards of scientific accuracy.
Chromatographic Techniques for Purity Assessment and Isolation
The purity assessment and isolation of 2,3,3-trimethylpent-4-en-1-ol rely on high-resolution chromatographic techniques. Given its volatility and functional group, both gas chromatography (GC) and high-performance liquid chromatography (HPLC) are applicable, each offering distinct advantages for qualitative and quantitative analysis. These methods are fundamental in determining the presence of impurities, which may include stereoisomers, starting materials, or by-products from its synthesis.
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) Method Development
The development of robust chromatographic methods is essential for the accurate assessment of this compound purity. The selection between GC and HPLC is often dictated by the sample matrix and the specific analytical goal.
Gas Chromatography (GC):
Due to its volatility, this compound is well-suited for analysis by gas chromatography. peakscientific.com A flame ionization detector (FID) is typically employed due to its excellent sensitivity towards organic compounds. For enhanced structural elucidation and identification of unknown impurities, a mass spectrometer (MS) can be used as the detector. mdpi.com
Method development for GC analysis involves the optimization of several key parameters to achieve baseline separation of the analyte from any potential impurities. A capillary column with a non-polar or medium-polarity stationary phase is generally the first choice for separating non-polar to moderately polar compounds. Temperature programming is a critical parameter that is optimized to ensure efficient separation of compounds with a range of boiling points. bccampus.ca
Table 1: Illustrative Gas Chromatography (GC) Parameters for the Analysis of this compound
| Parameter | Suggested Conditions | Purpose |
|---|---|---|
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness; 5% phenyl-methylpolysiloxane | Provides good resolution for a wide range of volatile organic compounds. |
| Carrier Gas | Helium or Hydrogen | Inert gas to transport the sample through the column. |
| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the sample. |
| Injection Mode | Split (e.g., 50:1) | Prevents column overloading and ensures sharp peaks. |
| Oven Program | Initial temp: 60 °C (hold 2 min), ramp at 10 °C/min to 240 °C (hold 5 min) | Separates compounds based on their boiling points and interaction with the stationary phase. |
| Detector | Flame Ionization Detector (FID) at 280 °C | Provides high sensitivity for hydrocarbons. |
High-Performance Liquid Chromatography (HPLC):
While GC is often the primary choice for volatile alcohols, HPLC can serve as a complementary technique, particularly for the analysis of thermally labile impurities or for preparative isolation. molnar-institute.com A significant challenge in the HPLC analysis of this compound is its lack of a strong chromophore, making detection by UV-Vis spectrophotometry inefficient. molnar-institute.com To overcome this, two main strategies can be employed: the use of a universal detector such as a refractive index detector (RID), or pre-column derivatization.
Derivatization with a UV-absorbing agent, such as phthalic anhydride, can significantly enhance detection sensitivity with a UV detector. molnar-institute.comnih.gov Reversed-phase HPLC is a common mode for the separation of moderately polar compounds.
Table 2: Hypothetical High-Performance Liquid Chromatography (HPLC) Parameters for Derivatized this compound
| Parameter | Suggested Conditions | Rationale |
|---|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm particle size | Standard reversed-phase column with good resolving power for a variety of organic molecules. |
| Mobile Phase | Acetonitrile and Water | A common solvent system for reversed-phase chromatography, with the gradient optimized for separation. |
| Gradient | 50% Acetonitrile to 95% Acetonitrile over 20 minutes | Elutes compounds of increasing hydrophobicity. |
| Flow Rate | 1.0 mL/min | Typical analytical flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detector | UV-Vis at a wavelength corresponding to the derivatizing agent's maximum absorbance | Provides sensitive detection of the derivatized analyte. |
Chiral Chromatography for Enantiomeric Purity Analysis
The presence of a stereocenter at the C2 position of this compound necessitates the use of chiral chromatography to separate and quantify its enantiomers. The determination of enantiomeric purity is critical in many applications, as different enantiomers can exhibit distinct biological activities.
Chiral Gas Chromatography (GC):
Chiral GC is a powerful technique for the separation of volatile enantiomers. chromatographyonline.com This is typically achieved using a capillary column coated with a chiral stationary phase (CSP), most commonly a derivative of cyclodextrin. gcms.cz For alcohols, direct analysis on a chiral column is possible, but resolution can often be improved by derivatization of the hydroxyl group to form an ester, such as an acetate (B1210297). This acylation can reduce the polarity of the analyte and enhance its interaction with the chiral stationary phase. nih.gov
Table 3: Representative Chiral Gas Chromatography (GC) Conditions for the Enantiomeric Separation of this compound Derivatives
| Parameter | Suggested Conditions | Purpose |
|---|---|---|
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness; derivatized β-cyclodextrin CSP | The chiral stationary phase enables differential interaction with the enantiomers. |
| Carrier Gas | Hydrogen | Often provides better efficiency at higher flow rates compared to helium. |
| Inlet Temperature | 230 °C | Ensures efficient vaporization without thermal degradation. |
| Oven Program | Isothermal or slow temperature ramp (e.g., 2 °C/min) | Lower temperatures often enhance enantioselectivity. chromatographyonline.com |
| Detector | Flame Ionization Detector (FID) at 250 °C | Sensitive detection of the eluting enantiomers. |
Chiral High-Performance Liquid Chromatography (HPLC):
Chiral HPLC offers a versatile alternative for enantiomeric separation and is also suitable for preparative-scale purification. A wide variety of chiral stationary phases are commercially available, with polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives) and Pirkle-type CSPs being particularly effective for a broad range of compounds, including alcohols. phenomenex.comeijppr.com
Method development in chiral HPLC involves screening different CSPs and mobile phases. Both normal-phase (e.g., hexane/isopropanol) and reversed-phase (e.g., acetonitrile/water) modes can be effective. The choice of mobile phase significantly influences the interactions between the enantiomers and the CSP, thereby affecting the separation. hplc.eu An important feature of some chiral CSPs is the ability to invert the elution order of the enantiomers by using a column with the opposite chirality of the stationary phase, which can be advantageous for the accurate quantification of a minor enantiomer. hplc.eu
Table 4: Illustrative Chiral High-Performance Liquid Chromatography (HPLC) Method for Enantiomeric Purity of this compound
| Parameter | Suggested Conditions | Rationale |
|---|---|---|
| Column | Polysaccharide-based CSP (e.g., cellulose tris(3,5-dimethylphenylcarbamate)), 4.6 x 250 mm, 5 µm | Broad applicability for the separation of enantiomeric alcohols. |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) | Common normal-phase eluent for chiral separations. |
| Flow Rate | 0.8 mL/min | Optimized for resolution and analysis time. |
| Column Temperature | 25 °C | Maintained at a constant temperature for reproducibility. |
| Detector | UV-Vis at 220 nm (if underivatized) or RID | Detection of the analyte, with RID being a universal option for non-chromophoric compounds. |
Computational and Theoretical Studies on 2,3,3 Trimethylpent 4 En 1 Ol
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into the electronic distribution and help predict its chemical behavior.
Density Functional Theory (DFT) Studies on 2,3,3-Trimethylpent-4-en-1-ol
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. A typical DFT study on this compound would involve selecting a functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-31G*, cc-pVTZ) to solve the Schrödinger equation in an approximate manner. Such a study would yield optimized molecular geometry, vibrational frequencies, and various electronic properties. The calculated energies could be used to determine the molecule's stability and thermochemical parameters like enthalpy of formation and Gibbs free energy.
Table 1: Hypothetical DFT Calculation Parameters for this compound
| Parameter | Example Value/Method | Information Gained |
| Functional | B3LYP | Electron correlation and exchange energies |
| Basis Set | 6-311++G(d,p) | Accuracy of molecular orbital description |
| Solvation Model | PCM (Polarizable Continuum Model) | Effect of solvent on electronic structure |
| Calculated Properties | Optimized Geometry, Vibrational Frequencies, HOMO-LUMO energies, Mulliken Charges | Molecular shape, IR spectrum prediction, reactivity indicators, charge distribution |
Molecular Orbital Analysis and Charge Distribution in this compound
Analysis of the molecular orbitals (MOs), particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. Furthermore, mapping the electrostatic potential and calculating atomic charges (e.g., Mulliken, NBO) would reveal the distribution of electron density across the molecule, identifying electrophilic and nucleophilic sites.
Conformational Analysis and Energy Landscapes of this compound
The flexibility of this compound allows it to adopt various spatial arrangements or conformations. Understanding these conformations and their relative energies is vital as they can significantly influence the molecule's physical properties and biological activity.
Molecular Mechanics and Dynamics Simulations
Molecular mechanics (MM) methods, which use classical physics to model molecular systems, are well-suited for exploring the conformational space of flexible molecules like this compound. A systematic conformational search or molecular dynamics (MD) simulation would identify the most stable low-energy conformers. MD simulations, in particular, provide a dynamic picture of the molecule's behavior over time, revealing how it transitions between different conformations.
Intermolecular Interactions and Solvent Effects
The behavior of this compound in a condensed phase is governed by its interactions with neighboring molecules and the solvent. Computational methods can model these interactions, such as hydrogen bonding involving the hydroxyl group. Implicit and explicit solvation models can be used to simulate how different solvents would affect the conformational preferences and reactivity of the molecule. For instance, a polar solvent would likely stabilize conformers where the hydroxyl group is more exposed.
Computational Modeling of Reaction Mechanisms Involving this compound
Computational chemistry is an invaluable tool for elucidating the step-by-step pathways of chemical reactions. For this compound, this could involve studying reactions such as its oxidation, esterification, or reactions involving the double bond.
By mapping the potential energy surface of a reaction, researchers can identify transition states, which are the high-energy structures that connect reactants to products. The energy barrier associated with the transition state (activation energy) determines the reaction rate. DFT calculations are commonly used to locate transition states and calculate activation energies, providing detailed mechanistic insights that are often difficult to obtain experimentally.
Transition State Analysis and Reaction Energetics
Theoretical chemistry provides powerful tools to investigate the mechanisms of chemical reactions by locating and characterizing transition states and calculating the energetics of reaction pathways. For a molecule like this compound, which contains both a hydroxyl group and a vinyl group, several reaction types could be computationally investigated. These include acid-catalyzed rearrangements, ene reactions, and Prins-type cyclizations.
Ene and Oxy-Ene Reactions: The ene reaction is a pericyclic reaction involving an alkene with an allylic hydrogen (the ene) and an enophile. In the case of this compound, intramolecular or intermolecular ene reactions could be envisaged. A related process is the oxy-ene reaction, which involves an allyl alcohol. Computational studies, often employing density functional theory (DFT), are used to model these reactions. rsc.org
The table below illustrates the calculated activation and reaction energies for a model oxy-ene reaction.
| Reaction | ΔG‡ (kcal/mol) | ΔE‡ (kcal/mol) | ΔE_strain‡ (kcal/mol) | ΔE_int‡ (kcal/mol) |
|---|---|---|---|---|
| Neutral Oxy-Ene | 42.1 | 33.0 | 44.7 | -11.7 |
| Anionic Oxy-Ene | 25.5 | 14.3 | 26.1 | -11.8 |
Prins Reaction: The Prins reaction involves the acid-catalyzed addition of an aldehyde or ketone to an alkene. wikipedia.org The homoallylic alcohol moiety in a potential isomer of this compound could undergo a Prins cyclization. DFT calculations have been employed to investigate the mechanism of the Prins reaction, identifying key transition states and intermediates. nih.gov For example, in the reaction of propene with formaldehyde (B43269) in an acidic aqueous medium, a concerted pathway to form a 1,3-diol was identified as the rate-determining step. nih.gov Subsequent steps can lead to an allylic alcohol or, through a hemiacetal intermediate, to a 1,3-dioxane. nih.gov The transition states in these reactions are often characterized by significant charge separation, and the surrounding solvent molecules, explicitly included in the calculations, play a crucial role in stabilizing these states.
Prediction of Selectivity (Regio-, Chemo-, Stereoselectivity)
Computational chemistry is a powerful tool for predicting the selectivity of chemical reactions. For a molecule with multiple reactive sites like this compound, predicting which site will react (chemoselectivity), where a new bond will form (regioselectivity), and the spatial arrangement of the product (stereoselectivity) is crucial.
Terpene synthases are enzymes that catalyze complex cyclization reactions of linear precursors to produce a vast array of terpene structures with high selectivity. ucdavis.edu Computational approaches have been developed to predict the products of these reactions. pnas.org These methods often involve creating homology models of the enzyme's active site and then using computational algorithms to explore the possible carbocation intermediates and rearrangement pathways of the substrate. pnas.orgresearchgate.net By evaluating the steric and electrostatic compatibility of these intermediates with the active site, predictions can be made about the likely product scaffold. pnas.org
For non-enzymatic reactions, the prediction of selectivity often relies on the analysis of transition state energies. The reaction is expected to proceed through the lowest energy transition state, and the product distribution is determined by the relative energies of the transition states leading to the different possible products (Curtin-Hammett principle).
In the context of the Prins cyclization, for example, the stereoselectivity in the formation of tetrahydropyran (B127337) rings can be rationalized by examining the energies of competing chair-like transition states. nih.gov The substituents on the reacting partners will preferentially occupy equatorial positions in the lowest energy transition state to minimize steric interactions, thus determining the stereochemical outcome of the reaction. nih.gov
QSAR Studies on Structurally Related Compounds (excluding biological activity)
Quantitative Structure-Property Relationship (QSPR) studies, a subset of QSAR, are used to develop mathematical models that relate the chemical structure of compounds to their physical or chemical properties. wikipedia.org While QSAR is often associated with biological activity, QSPR focuses on properties like boiling point, solubility, and chromatographic retention indices. For compounds structurally related to this compound, such as other aliphatic alcohols, QSPR models can be valuable for predicting their properties without the need for experimental measurements.
These models are typically developed using a set of compounds with known properties and a variety of calculated molecular descriptors. These descriptors can be constitutional, topological, geometrical, or electronic in nature. nih.gov Multiple linear regression (MLR) is a common statistical method used to build the QSPR models. researchgate.net
A study on aliphatic alcohols developed QSPR models for properties such as boiling point (BP), n-octanol-water partition coefficient (log P), and water solubility (log W). nih.govresearchgate.net The molecular structure was divided into the alkyl group (R) and the hydroxyl group (OH) to generate specific structural parameters. nih.govresearchgate.net The models showed high correlation coefficients (R > 0.99), indicating their predictive power. researchgate.net
The following table presents an example of a QSPR model for the boiling point of aliphatic alcohols, illustrating the types of descriptors used.
| Property | Descriptor 1 | Descriptor 2 | Descriptor 3 | R² |
|---|---|---|---|---|
| Boiling Point (BP) | Molecular Polarizability Effect Index (MPEI) | Odd-Even Index (OEI) | Sum of Eigenvalues of Bond-Connecting Matrix (SX1CH) | >0.99 |
These QSPR studies demonstrate that the physicochemical properties of aliphatic alcohols can be accurately predicted from their molecular structure. nih.govresearchgate.net Such models could be applied to estimate the properties of this compound.
Applications and Industrial Relevance of 2,3,3 Trimethylpent 4 En 1 Ol Non Clinical
Use as an Intermediate in Organic Synthesis
The primary application of 2,3,3-trimethylpent-4-en-1-ol is as an intermediate in organic synthesis. Chemical suppliers categorize it as a "material building block," underscoring its role as a foundational component for constructing more elaborate chemical structures.
Precursor for Advanced Organic Materials
While specific examples in publicly accessible literature are scarce, the structure of this compound lends itself to being a precursor for advanced organic materials. The presence of the reactive hydroxyl and vinyl functional groups allows for its incorporation into larger molecular frameworks, potentially contributing to the synthesis of novel materials with tailored properties.
Building Block for Fine Chemicals and Specialty Polymers
As a functionalized olefin, this compound is a building block for the synthesis of fine chemicals. Its application in polymer chemistry is also noted by commercial suppliers. The vinyl group can participate in polymerization reactions, and the hydroxyl group offers a site for modification, suggesting its potential use in the creation of specialty polymers with specific functionalities.
Potential in Fragrance and Flavor Chemistry (as an intermediate/component, not organoleptic properties)
Although detailed research on the direct application of this compound in the fragrance and flavor industry is not widely documented, its structural motifs are found in known fragrance compounds. For instance, the related monoterpenoid alcohol, lavandulol, is a recognized component of lavender oil and is used in perfumery. This structural similarity suggests that this compound could serve as an intermediate in the synthesis of novel fragrance and flavor compounds, where its carbon skeleton is modified to produce molecules with desired sensory properties.
Role in Agrochemical Development (e.g., as an intermediate for pesticides or herbicides)
Currently, there is no direct evidence in the available scientific literature or patents to link this compound to the development of agrochemicals. However, the synthesis of active ingredients for pesticides and herbicides often involves complex organic intermediates. The functional groups present in this compound make it a plausible, though not yet documented, candidate as a building block in the synthetic pathways of future agrochemical products.
Future Directions and Emerging Research Areas Pertaining to 2,3,3 Trimethylpent 4 En 1 Ol
Development of Sustainable Synthetic Routes for 2,3,3-Trimethylpent-4-en-1-ol
The pursuit of environmentally benign and efficient chemical syntheses is a cornerstone of modern chemistry. Future research into the production of this compound is anticipated to move beyond conventional methods towards more sustainable and scalable approaches.
Biocatalysis and Enzyme-Mediated Transformations
The application of enzymes in organic synthesis offers significant advantages in terms of selectivity, mild reaction conditions, and reduced environmental impact. For a chiral molecule like this compound, biocatalysis holds immense potential for the enantioselective synthesis of specific stereoisomers.
Future investigations could focus on:
Enzymatic Resolution: Lipases, a class of enzymes widely used in industrial biocatalysis, could be employed for the kinetic resolution of racemic this compound. This would involve the selective acylation of one enantiomer, allowing for the separation of the two.
Asymmetric Synthesis: The use of terpene synthases or engineered enzymes could be explored for the direct, asymmetric synthesis of this compound from achiral starting materials. Terpene synthases are known to catalyze complex cyclization and rearrangement reactions to produce a vast array of natural products with high stereoselectivity.
Potential Enzymes for Investigation in the Synthesis of this compound Derivatives
| Enzyme Class | Potential Transformation | Substrate | Potential Product |
|---|---|---|---|
| Lipase (B570770) | Enantioselective acylation | (±)-2,3,3-Trimethylpent-4-en-1-ol | (R)- or (S)-2,3,3-Trimethylpent-4-en-1-yl acetate (B1210297) |
| Alcohol Dehydrogenase | Asymmetric reduction | 2,3,3-Trimethylpent-4-enal | (R)- or (S)-2,3,3-Trimethylpent-4-en-1-ol |
Flow Chemistry Approaches
Continuous flow chemistry offers numerous benefits over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. The development of a continuous flow synthesis for this compound could lead to a more efficient and reproducible manufacturing process.
Key areas for future research in this domain include:
Multi-step Continuous Synthesis: Designing a telescoped reaction sequence where multiple synthetic steps are performed in a continuous flow system without the isolation of intermediates.
Immobilized Catalysts and Reagents: The use of packed-bed reactors containing immobilized catalysts or reagents would facilitate catalyst recycling and product purification, further enhancing the sustainability of the process.
Advanced Functionalization Strategies for this compound
The presence of both a primary alcohol and a vinyl group in this compound provides two distinct handles for chemical modification. Future research is expected to focus on developing novel strategies to selectively functionalize these groups to create a diverse range of derivatives with unique properties.
Potential functionalization pathways to be explored:
Selective Oxidation: Developing catalytic methods for the selective oxidation of the primary alcohol to the corresponding aldehyde or carboxylic acid without affecting the vinyl group.
Derivatization of the Hydroxyl Group: Exploring a wide range of esterification and etherification reactions to introduce new functional groups and modulate the physicochemical properties of the molecule.
Modification of the Vinyl Group: Investigating reactions such as hydroformylation, epoxidation, and metathesis to introduce new functionalities at the terminal double bond.
Exploration of New Catalytic Systems for Reactions of this compound
The development of novel and more efficient catalytic systems is crucial for unlocking the full synthetic potential of this compound. Future research in this area will likely focus on both homogeneous and heterogeneous catalysis.
Promising areas of investigation include:
Homogeneous Catalysis: The use of well-defined transition metal complexes for selective transformations of the alcohol and vinyl groups. For instance, ruthenium-based catalysts could be explored for metathesis reactions, while rhodium or iridium complexes could be employed for hydroformylation.
Heterogeneous Catalysis: The development of solid-supported catalysts, such as metal nanoparticles on inorganic supports or metal-organic frameworks (MOFs), would offer advantages in terms of catalyst stability, reusability, and ease of separation.
Photoredox Catalysis: The use of visible light-driven catalytic systems could enable novel and previously inaccessible chemical transformations of this compound under mild reaction conditions.
Comparison of Potential Catalytic Systems for the Functionalization of this compound
| Catalytic System | Target Reaction | Potential Advantages |
|---|---|---|
| Homogeneous Transition Metal Catalysts | Hydroformylation, Metathesis, Hydrogenation | High selectivity and activity, well-defined active sites. |
| Heterogeneous Catalysts (e.g., supported metals) | Oxidation, Hydrogenation | Ease of separation, reusability, enhanced stability. |
| Biocatalysts (e.g., enzymes) | Enantioselective reactions, Esterification | High stereoselectivity, mild reaction conditions, environmentally friendly. |
Deeper Mechanistic Insights through Advanced Spectroscopic and Computational Integration
A thorough understanding of the reaction mechanisms involved in the synthesis and functionalization of this compound is essential for optimizing existing processes and designing new ones. The integration of advanced spectroscopic techniques and computational modeling will be instrumental in achieving this.
Future research should aim to:
In Situ Spectroscopic Studies: Employing techniques such as in situ Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy to monitor reactions in real-time and identify reactive intermediates.
Computational Modeling: Using Density Functional Theory (DFT) and other computational methods to model reaction pathways, predict transition state energies, and rationalize observed selectivities. This can provide valuable insights into the role of catalysts and the factors that govern reaction outcomes.
Expanding the Application Spectrum of this compound in Non-Clinical Fields
While the current applications of this compound are not well-defined in the scientific literature, its unique structure suggests potential utility in a variety of non-clinical fields.
Future exploratory research could target the following areas:
Polymer and Materials Science: The molecule could serve as a monomer or a building block for the synthesis of novel polymers with tailored properties. The primary alcohol could be used for polyester (B1180765) or polyurethane synthesis, while the vinyl group could participate in polymerization reactions.
Fragrance and Flavor Industry: The structural similarity of this compound to other known fragrance molecules suggests that it or its derivatives could possess interesting olfactory properties.
Agrochemicals: The molecule could be used as a starting material for the synthesis of new pesticides or herbicides, where the specific stereochemistry could play a crucial role in biological activity.
Q & A
Q. Key Considerations :
- Monitor reaction progress via GC-MS to detect intermediates (e.g., m/z 162.2 for related pentenol derivatives) .
- Optimize temperature (0–25°C) to minimize side reactions like over-elimination.
Basic: How is the structural configuration of this compound confirmed experimentally?
Q. Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : The alkene protons (δ 5.2–5.8 ppm) show coupling patterns (J = 10–16 Hz) indicating trans- or cis-geometry. Methyl groups at C2 and C3 appear as singlets (δ 1.2–1.5 ppm) .
- ¹³C NMR : The carbinol carbon (C1-OH) resonates at δ 60–70 ppm, while the quaternary carbons (C2, C3) appear at δ 25–35 ppm .
- X-ray Crystallography : Resolves stereochemistry unambiguously; suitable for crystalline derivatives (e.g., acetate esters) .
Advanced: How can computational modeling predict the reactivity of this compound in acid-catalyzed rearrangements?
Q. Methodological Answer :
- Density Functional Theory (DFT) : Calculate activation energies for possible pathways (e.g., Wagner-Meerwein shifts or hydride transfers).
- Molecular Dynamics (MD) Simulations : Assess solvent effects (e.g., polar aprotic vs. protic) on reaction kinetics .
- Validate predictions with experimental kinetic isotope effects (KIE) or isotopic labeling .
Advanced: How do researchers resolve discrepancies in reported enantioselectivity for this compound synthesis?
Q. Methodological Answer :
- Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers and quantify ee .
- Circular Dichroism (CD) : Correlate optical activity with absolute configuration predictions from computational models .
- Mechanistic Re-evaluation : Investigate catalyst poisoning or competing pathways (e.g., radical vs. ionic mechanisms) using stopped-flow IR or EPR spectroscopy .
Basic: What analytical techniques are essential for quantifying this compound in environmental samples?
Q. Methodological Answer :
- GC-MS : Use a DB-5MS column (30 m × 0.25 mm) with electron ionization (70 eV). The molecular ion (m/z ~142) and fragment ions (e.g., m/z 85 for allylic cleavage) confirm identity .
- Solid-Phase Microextraction (SPME) : Pre-concentrate trace amounts from aqueous matrices. Optimize fiber coating (e.g., polydimethylsiloxane) for recovery >85% .
Advanced: What role does this compound play in studying terpene synthase enzyme mechanisms?
Q. Methodological Answer :
- Enzyme Kinetics : Use stopped-flow spectroscopy to monitor binding affinity (Km) and turnover rates (kcat) with recombinant enzymes .
- Isotopic Labeling : Introduce ¹³C at C1 to track incorporation into enzymatic products via NMR or LC-HRMS .
- Molecular Docking : Simulate substrate-enzyme interactions (e.g., AutoDock Vina) to identify active-site residues critical for catalysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
